molecular formula C10H15ClN4O2 B1418867 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride CAS No. 848498-92-0

1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride

Cat. No. B1418867
CAS RN: 848498-92-0
M. Wt: 258.7 g/mol
InChI Key: XJXMMXCVRPPFFJ-UHFFFAOYSA-N
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Description

“1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClN4O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” includes a piperidine ring and a nitropyridinyl group . The piperidine ring is a common structural motif in many bioactive molecules .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” are not detailed in the literature, piperidine derivatives are known to undergo a variety of chemical reactions. These include reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

CCR3 Receptor Antagonists

The compound has been utilized in the design of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists . These antagonists can be structurally modified to enhance their efficacy, as demonstrated in research by Sato et al. .

One-Pot Functionalization of Unsaturated Intermediates

It serves as a precursor in methodologies that allow for the one-pot functionalization of unsaturated intermediates, which typically require multiple steps. This simplifies the synthesis process and can be applied in various chemical syntheses .

ALK and ROS1 Dual Inhibitors

A series of derivatives of this compound have been designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) , which are clinically resistant to Crizotinib . This application is crucial in developing treatments for certain types of lymphomas.

Molecular Simulation Methods

The compound’s derivatives have been used in classical molecular simulation methods to describe the arrangement of intercalated molecules within a layered structure, which is significant in materials science research .

Chemical Modulation

It has been involved in studies related to chemical modulation , where its structure is altered to study the effects on biological activity and stability .

Future Directions

The future directions for research on “1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the importance of piperidine derivatives in pharmaceuticals and natural products, continued research in this area is likely .

properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10;/h1-2,5,8H,3-4,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXMMXCVRPPFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride

Synthesis routes and methods

Procedure details

A solution of 4 N hydrochloric acid in dioxane (10 ml) was added to tert-butyl [1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate (Intermediate 38; 1.3 g, 4.2 mmol). The mixture was stirred at room temperature for 1 h under nitrogen gas. The solvent was removed in vacuo to give the title compound as a yellow powder (500 mg).
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1.3 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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